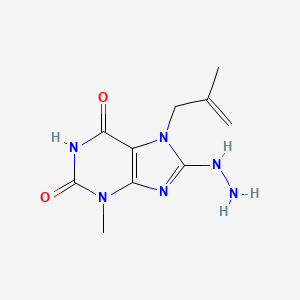![molecular formula C21H18F3N3O3S2 B6531375 N-methyl-2-[(4-phenyl-5-{2-[3-(trifluoromethyl)phenoxy]acetamido}-1,3-thiazol-2-yl)sulfanyl]acetamide CAS No. 1049259-45-1](/img/structure/B6531375.png)
N-methyl-2-[(4-phenyl-5-{2-[3-(trifluoromethyl)phenoxy]acetamido}-1,3-thiazol-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-[(4-phenyl-5-{2-[3-(trifluoromethyl)phenoxy]acetamido}-1,3-thiazol-2-yl)sulfanyl]acetamide is a synthetic organic compound known for its diverse applications in the fields of chemistry, biology, and industry. This compound features a complex structure characterized by a thiazolyl sulfanyl acetamide backbone, rendering it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-[(4-phenyl-5-{2-[3-(trifluoromethyl)phenoxy]acetamido}-1,3-thiazol-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions starting from basic reagents. Key steps include the formation of the thiazole ring, phenyl substitution, and subsequent acetamidation. Typical reagents might include phenylthiazoles, trifluoromethyl phenoxy acetic acid derivatives, and appropriate amides, with conditions favoring nucleophilic substitution and condensation reactions.
Industrial Production Methods: While detailed industrial procedures are often proprietary, large-scale synthesis would likely involve optimized conditions to ensure high yield and purity. This may include automated synthesisers, controlled environments to maintain the necessary temperatures and pressures, and use of solvents and catalysts to streamline the reactions.
Chemical Reactions Analysis
Types of Reactions: N-methyl-2-[(4-phenyl-5-{2-[3-(trifluoromethyl)phenoxy]acetamido}-1,3-thiazol-2-yl)sulfanyl]acetamide undergoes several types of chemical reactions:
Oxidation: Mild oxidizing agents may modify the sulfanyl or phenyl groups.
Reduction: Suitable conditions can reduce specific functional groups, potentially altering its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the phenyl and thiazole rings.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogens for substitution reactions. Solvents like ethanol or DMF (dimethylformamide) are often used to facilitate these reactions.
Major Products Formed: Oxidation might lead to sulfoxide or sulfone derivatives. Reduction can produce different amine-containing compounds, and substitution can introduce various functional groups, enhancing the compound's utility.
Scientific Research Applications
N-methyl-2-[(4-phenyl-5-{2-[3-(trifluoromethyl)phenoxy]acetamido}-1,3-thiazol-2-yl)sulfanyl]acetamide is extensively used in:
Chemistry: As an intermediate in organic synthesis, particularly in the development of other complex molecules.
Biology: For studying biochemical pathways and molecular interactions, often as a probe or inhibitor.
Medicine: Potentially as a pharmacophore in drug design, given its structural complexity and functional versatility.
Industry: In material science for creating novel polymers or as a specialty chemical in various industrial processes.
Mechanism of Action
This compound functions through interactions with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins where it may act as an inhibitor or modulator.
Pathways Involved: Depending on its specific use, it can impact pathways related to signal transduction, metabolic regulation, or other critical biological processes.
Comparison with Similar Compounds
Comparison: Compared to similar thiazole derivatives or phenoxyacetic amides, N-methyl-2-[(4-phenyl-5-{2-[3-(trifluoromethyl)phenoxy]acetamido}-1,3-thiazol-2-yl)sulfanyl]acetamide stands out due to its unique trifluoromethylphenoxy substituent, which enhances its reactivity and potential biological activity. Similar Compounds: Compounds such as 2-(4-phenyl-1,3-thiazol-2-ylsulfanyl)acetamide and 2-{[3-(trifluoromethyl)phenoxy]acetamido}acetamide share structural similarities but differ in specific substituents and resulting chemical properties.
This compound remains a versatile compound with significant implications across various scientific disciplines.
Properties
IUPAC Name |
N-[2-[2-(methylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O3S2/c1-25-17(29)12-31-20-27-18(13-6-3-2-4-7-13)19(32-20)26-16(28)11-30-15-9-5-8-14(10-15)21(22,23)24/h2-10H,11-12H2,1H3,(H,25,29)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNFSJKKFFNHEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC(=C(S1)NC(=O)COC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[4-(dimethylamino)phenyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B6531313.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6531335.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6531342.png)
![3-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B6531353.png)
![3-chloro-2,2-dimethyl-N-(2-{[(methylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)propanamide](/img/structure/B6531372.png)
![3-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6531379.png)
![8-(5-chloropyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6531389.png)




![2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6531405.png)
